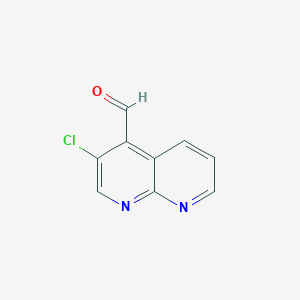
5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” is a chemical compound that is related to the family of thiophene carboxylic acids . Thiophene carboxylic acids are a group of organic compounds that contain a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid group . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .
Synthesis Analysis
The synthesis of “this compound” and similar compounds involves difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a difluoromethyl group (CF2H) into a molecule . This process can involve various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The synthesis of these compounds often requires unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The “5-Difluoromethyl” part of the name indicates that there are two fluorine atoms attached to a methyl group at the 5th position of the thiophene ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve difluoromethylation processes . These processes can transfer a difluoromethyl group (CF2H) to various sites on a molecule, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur atoms . Difluoromethylation of carbon (sp2)–hydrogen bonds can be accomplished through Minisci-type radical chemistry .Orientations Futures
The future directions for research on “5-Difluoromethyl-3-thiophenecarboxylic acid ethyl ester” and similar compounds could involve further exploration of difluoromethylation processes . These processes have streamlined access to molecules of pharmaceutical relevance and have generated interest for process chemistry . In particular, the precise site-selective installation of a difluoromethyl group onto large biomolecules, such as proteins, is an exciting area of research .
Propriétés
Numéro CAS |
189331-48-4 |
|---|---|
Formule moléculaire |
C8H8F2O2S |
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
ethyl 5-(difluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3 |
Clé InChI |
ZHHJKCZFRWRCPG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



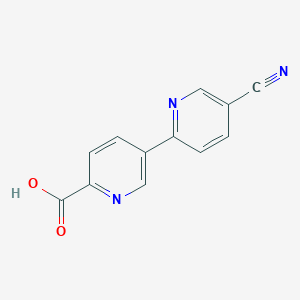

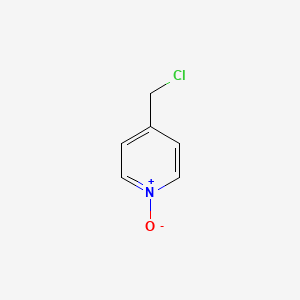


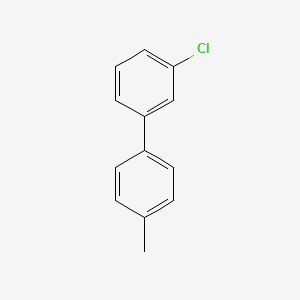
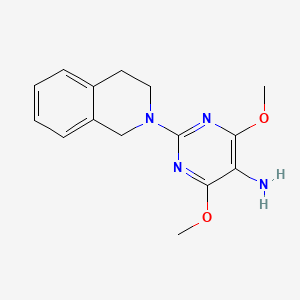
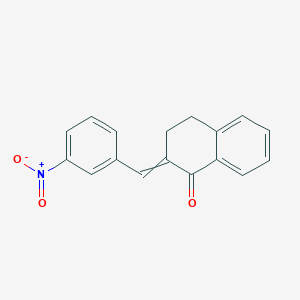
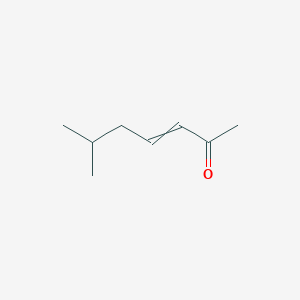
![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)

![Benzeneacetic acid, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl-, ethyl ester](/img/structure/B8702219.png)
![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)
